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molecular formula C13H18O4 B1593473 Ethyl 3,4-diethoxybenzoate CAS No. 75332-44-4

Ethyl 3,4-diethoxybenzoate

Cat. No. B1593473
M. Wt: 238.28 g/mol
InChI Key: UWWIFSJMLYCVGX-UHFFFAOYSA-N
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Patent
US09320739B2

Procedure details

According to the procedure described in Example 6A Step 1, a mixture of ethyl 3,4-dihydroxybenzoate (5.465 g, 30 mmol), bromoethane (7.192 g, 66 mmol), and K2CO3 (9.122 g, 66 mmol) in DMF (50 mL) was heated at 50° C. for 5 hours, to afford ethyl 3,4-diethoxybenzoate as solid (6.439 g, 90%). 1H NMR (300 MHz, CDCl3) δ 7.65 (dd, 1H), 7.55 (d, 1H), 6.87 (d, 1H), 4.35 (q, 2H), 4.15 (q, 4H), 1.48 (m, 6H), 1.38 (t, 3H); LC-MS (ESI) m/z 239 (M+H)+.
Quantity
5.465 g
Type
reactant
Reaction Step One
Quantity
7.192 g
Type
reactant
Reaction Step One
Name
Quantity
9.122 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:3]=[C:4]([CH:10]=[CH:11][C:12]=1O)[C:5]([O:7][CH2:8][CH3:9])=[O:6].Br[CH2:15][CH3:16].[C:17]([O-])([O-])=O.[K+].[K+].CN([CH:26]=[O:27])C>>[CH2:15]([O:1][C:2]1[CH:3]=[C:4]([CH:10]=[CH:11][C:12]=1[O:27][CH2:26][CH3:17])[C:5]([O:7][CH2:8][CH3:9])=[O:6])[CH3:16] |f:2.3.4|

Inputs

Step One
Name
Quantity
5.465 g
Type
reactant
Smiles
OC=1C=C(C(=O)OCC)C=CC1O
Name
Quantity
7.192 g
Type
reactant
Smiles
BrCC
Name
Quantity
9.122 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
Quantity
50 mL
Type
reactant
Smiles
CN(C)C=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C)OC=1C=C(C(=O)OCC)C=CC1OCC
Measurements
Type Value Analysis
AMOUNT: MASS 6.439 g
YIELD: PERCENTYIELD 90%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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